molecular formula C27H30N8O6S3 B11445567 N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B11445567
M. Wt: 658.8 g/mol
InChI Key: NDLMUWLFGATIGY-UHFFFAOYSA-N
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Description

N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This is achieved through the reaction of a suitable amine with a thiadiazole precursor.

    Attachment of the ethoxyphenyl group: This step involves the use of ethoxybenzene derivatives in a substitution reaction.

    Formation of the morpholine-sulfonyl group: This is typically done through sulfonation reactions using morpholine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with comparable structural features.

Uniqueness

N-{[4-(4-Ethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H30N8O6S3

Molecular Weight

658.8 g/mol

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C27H30N8O6S3/c1-3-41-21-8-6-20(7-9-21)35-23(31-33-27(35)42-17-24(36)29-26-32-30-18(2)43-26)16-28-25(37)19-4-10-22(11-5-19)44(38,39)34-12-14-40-15-13-34/h4-11H,3,12-17H2,1-2H3,(H,28,37)(H,29,32,36)

InChI Key

NDLMUWLFGATIGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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